(S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid
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Overview
Description
(S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid: is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protected amino group. The stereochemistry at the 2-position is specified as the S-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,5-dimethoxybenzaldehyde.
Formation of the Amino Acid Backbone: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonium chloride and potassium cyanide to form the corresponding amino nitrile.
Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to yield the amino acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Final Product: The resulting compound is (S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The chiral center makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Medicine:
Therapeutic Agents:
Industry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can affect various biological pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
- (2S)-2-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- (2S)-2-(3,5-dimethoxyphenyl)-2-aminoacetic acid
Comparison:
- Structural Differences: The position of the methoxy groups and the presence or absence of the Boc protecting group.
- Reactivity: Differences in reactivity due to the electronic effects of the substituents.
- Applications: Unique applications based on the specific structural features and reactivity of each compound.
This detailed article provides a comprehensive overview of (S)-a-(Boc-amino)-3,5-dimethoxybenzeneacetic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-2-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-12(13(17)18)9-6-10(20-4)8-11(7-9)21-5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIMTFSADOVHHQ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC(=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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